3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
Overview
Description
3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline derivatives family. These compounds are known for their significant biological activities and have drawn considerable attention in medicinal chemistry . The structure of this compound includes a quinazoline core, a triazole ring, and a piperidine moiety, making it a unique and versatile molecule for various applications.
Preparation Methods
The synthesis of 3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline involves multiple steps, typically starting with the formation of the quinazoline core. Common synthetic routes include:
Aza-reaction: This method involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This technique accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasonic waves are used to enhance reaction rates and efficiency.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another, facilitating the reaction.
Industrial production methods often utilize these synthetic routes with optimizations for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, a protein involved in gene regulation . The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline can be compared with other quinazoline derivatives such as:
4-Anilinoquinazolines: Known for their anticancer properties, these compounds inhibit tyrosine kinases.
Triazoloquinazolines: Similar in structure, these compounds also exhibit significant biological activities, including anticancer and antiviral properties.
Quinoxalines: These compounds have a quinazoline core with additional nitrogen atoms, showing diverse pharmacological activities.
The uniqueness of this compound lies in its specific structural features and potent biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5/c21-15-9-8-13(12-16(15)22)18-24-25-19-14-6-2-3-7-17(14)23-20(27(18)19)26-10-4-1-5-11-26/h2-3,6-9,12H,1,4-5,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJSPFIAHCAHOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC(=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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